molecular formula C14H13ClFNO3S B6548912 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide CAS No. 1105234-44-3

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide

Cat. No.: B6548912
CAS No.: 1105234-44-3
M. Wt: 329.8 g/mol
InChI Key: FHSDDSHENUCMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes chloro, fluoro, phenoxyethyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2-phenoxyethylamine in the presence of a sulfonyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoroaniline
  • 3-chloro-4-fluorophenoxy substituted zinc phthalocyanine
  • N-fluorobenzenesulfonimide

Uniqueness

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain applications .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c15-13-10-12(6-7-14(13)16)21(18,19)17-8-9-20-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSDDSHENUCMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.